molecular formula C8H6ClNS B1596722 4-Chloro-3-methylphenyl isothiocyanate CAS No. 23163-92-0

4-Chloro-3-methylphenyl isothiocyanate

Cat. No. B1596722
CAS RN: 23163-92-0
M. Wt: 183.66 g/mol
InChI Key: UNEGWYFKUFWKAZ-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl isothiocyanate is a biochemical compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 . It is used for proteomics research .


Synthesis Analysis

Isothiocyanates can be synthesized via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methylphenyl isothiocyanate is represented by the formula C8H6ClNS .


Chemical Reactions Analysis

Isothiocyanates are known to react exothermically with many classes of compounds, releasing toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .


Physical And Chemical Properties Analysis

4-Chloro-3-methylphenyl isothiocyanate is a clear light yellow liquid after melting . It has a molecular weight of 183.66 and a molecular formula of C8H6ClNS .

Safety And Hazards

4-Chloro-3-methylphenyl isothiocyanate is toxic if swallowed, fatal in contact with skin or if inhaled, and causes severe skin burns and eye damage . It may cause an allergic skin reaction and respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The synthesis of isothiocyanates has the potential for industrial production of some complicated isothiocyanates . The method developed has advantages with low toxicity, low cost, safety, less by-products, and is simple to operate .

properties

IUPAC Name

1-chloro-4-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEGWYFKUFWKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374006
Record name 4-Chloro-3-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylphenyl isothiocyanate

CAS RN

23163-92-0
Record name 4-Chloro-3-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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